7-Chloro-1-methyl-1H-indazol-5-amine
Description
4-[2-(2-Naphthoxy)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a central benzaldehyde group connected via an ethoxy chain to a 2-naphthoxy substituent. These compounds are typically synthesized via Williamson ether reactions, where a halogenated intermediate reacts with a phenolic or naphtholic group under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) . The aldehyde group at the para position of the benzene ring makes these compounds versatile intermediates for synthesizing pharmaceuticals, agrochemicals, and materials science applications .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8ClN3/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,10H2,1H3 |
InChI Key |
ZKPSSSNKCSIGSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key benzaldehyde derivatives structurally analogous to 4-[2-(2-Naphthoxy)ethoxy]benzaldehyde, highlighting differences in substituents, synthesis, and biological activities:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Pyridinyl and imidazolyl groups enhance antimicrobial and radiosensitizing properties, respectively. For example, 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde derivatives exhibit potent bacterial inhibition (MIC: 8–26 μg/mL) , while nitroimidazole derivatives target hypoxic cancer cells .
- PEG-like chains (e.g., 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde) improve aqueous solubility, making them suitable for drug delivery systems .
- Crystallographic Differences: Aromatic ring orientation varies significantly. For instance, 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde adopts a "W" conformation with perpendicular aromatic rings , whereas nitroimidazole derivatives exhibit planar imidazole rings . These structural features influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and material properties .
- Synthesis Optimization: Williamson ether synthesis is universally employed, but reaction conditions vary. For example, 4-[2-(Methyl-2-pyridinylamino)ethoxy]benzaldehyde requires Raney nickel for catalytic hydrogenation , while nitroimidazole derivatives involve multi-step coupling reactions .
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